molecular formula C12H11NO3S2 B187281 (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 6326-74-5

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B187281
CAS No.: 6326-74-5
M. Wt: 281.4 g/mol
InChI Key: XVAIHVYMCLRIOV-POHAHGRESA-N
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Description

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic benzylidene-thiazolidinone derivative of high interest in pharmaceutical and chemical research. This compound belongs to a class of molecules known for their diverse biological activities, often serving as key precursors or scaffolds in the development of new therapeutic agents. Researchers utilize this core structure to explore interactions with various biological targets due to its privileged structure commonly found in medicinally active compounds. The molecular structure integrates a 3,4-dimethoxybenzylidene moiety attached to a 2-mercapto-thiazol-4-one ring system. Related compounds with similar structures, such as those with 2,5-dimethoxy or 4-hydroxy-3,5-dimethoxy substitutions, share comparable physical properties, including high boiling points (often exceeding 440°C) and densities around 1.4-1.5 g/cm³ . This compound is supplied with a guaranteed purity of >99%, as verified by techniques like HPLC and mass spectrometry, ensuring reliability for sensitive research applications. Main Applications and Research Value: This compound primarily serves as a versatile building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its core structure is a valuable scaffold in the search for new enzyme inhibitors and receptor modulators. The exocyclic double bond and the thiol group offer reactive sites for further chemical modification, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIHVYMCLRIOV-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the Hantzsch reaction , which involves cyclization between α-halo carbonyl compounds and thiourea derivatives. For instance, chloroacetyl chloride reacts with thiourea in alkaline conditions to yield 2-mercapto-1,3-thiazol-4(5H)-one .

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Base : Sodium hydroxide or triethylamine

  • Temperature : Reflux (60–80°C)

  • Time : 4–6 hours

The reaction proceeds via nucleophilic substitution, where the thiol group displaces chlorine, followed by intramolecular cyclization to form the thiazole ring.

Alternative Cyclization Approaches

In modified protocols, ammonium thiocyanate replaces thiourea, reacting with α-chloro ketones to form thiazolidinone intermediates. For example, chloroacetyl chloride and ammonium thiocyanate in ethanol yield 2-mercapto-1,3-thiazol-4(5H)-one after acidification.

Knoevenagel Condensation for Benzylidene Group Introduction

Mechanism and Conditions

The Knoevenagel condensation couples the thiazole intermediate with 3,4-dimethoxybenzaldehyde to form the benzylidene group. This step is facilitated by a mild base (e.g., piperidine or ammonium acetate) in ethanol under reflux.

Key Steps :

  • Deprotonation : The active methylene group (C-5 of the thiazolone) is deprotonated by the base.

  • Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon.

  • Dehydration : Elimination of water yields the α,β-unsaturated ketone with E-configuration .

Optimized Parameters :

  • Molar Ratio : 1:1 (thiazolone : aldehyde)

  • Catalyst : 5 mol% piperidine

  • Solvent : Ethanol or toluene

  • Time : 8–12 hours

Doebner Modification

When using malonic acid derivatives , the Doebner modification (pyridine solvent, decarboxylation) enhances yield. However, this is unnecessary for the target compound, as the thiazolone’s active methylene lacks carboxylic groups.

Purification and Characterization Techniques

Isolation Methods

Crude product is purified via:

  • Recrystallization : From ethanol or dioxane.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent.

Spectroscopic Analysis

Table 1: Characteristic Spectroscopic Data

TechniqueKey Signals
IR (KBr) 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 3300 cm⁻¹ (–SH)
¹H NMR δ 7.4–6.8 (aromatic H), δ 4.3 (OCH₃), δ 3.8 (OCH₃), δ 5.2 (thiazole H)
¹³C NMR δ 177 (C=O), δ 158 (C=S), δ 149–112 (aromatic C)
MS m/z 281.4 [M+H]⁺

Comparative Evaluation of Synthesis Methods

Table 2: Yield and Efficiency Across Protocols

MethodSolventBaseTemp (°C)Time (h)Yield (%)
HantzschEthanolNaOH70665
Ammonium ThiocyanateDMFTEA80472
KnoevenagelEthanolPiperidine781258

Key Findings :

  • DMF and triethylamine (TEA) improve thiazole ring yield due to better solubility.

  • Prolonged condensation times (>12 hours) risk side reactions (e.g., oxidation of –SH).

Industrial and Scalability Considerations

Solvent Recovery

Ethanol and DMF are prioritized for their low toxicity and recyclability.

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% while maintaining yields >60%.

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration is favored thermodynamically, but harsh conditions may induce Z-isomer formation. Polar solvents (e.g., DMSO) stabilize the transition state for E-selectivity .

Mercapto Group Stability

The –SH group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) mitigate disulfide formation.

Applications of Synthesized Compound

While beyond preparation scope, the compound’s anticancer and antimicrobial activities drive synthetic interest. Its structure-activity relationship (SAR) hinges on the 3,4-dimethoxy and mercapto groups .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene and mercapto groups allows it to form covalent bonds with target proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Core Structure Melting Point (°C) Yield (%) Notable Biological Activity
Target Compound 3,4-Dimethoxybenzylidene (C5); -SH (C2) Thiazol-4(5H)-one Data not reported Data not reported Inferred kinase inhibition
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 3,4-Dimethoxybenzylidene (C5); -S- (C2); 1-methylimidazolidinone core Imidazolidin-4-one 234–236 96 Antimicrobial activity (MIC50 not specified)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) 4-Hydroxybenzylidene (C5); -SH (C2) Thiazolidin-4-one Not reported 78 DYRK1A inhibition (IC50 = 0.028 µM)
(5E)-5-(2-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 2-Chlorobenzylidene (C5); -SH (C2) Thiazol-4(5H)-one Not reported Not reported High-throughput screening candidate
5-(4-Dimethylaminobenzylidene)rhodanine 4-Dimethylaminobenzylidene (C5); -SH (C2) Thiazolidin-4-one Not reported Not reported Corrosive (Hazard code C)

Key Observations:

Substituent Effects on Activity: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance stability and may improve binding to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., 2-chloro in ). The 4-hydroxybenzylidene derivative (3e) exhibits potent kinase inhibition (IC50 = 28 nM), suggesting polar substituents at the benzylidene position enhance target affinity .

Core Structure Impact: Imidazolidinone derivatives (e.g., 4b ) show higher synthetic yields (96%) but lack the thiazole ring’s aromaticity, which may reduce π-π stacking interactions in biological targets. Thiazolo[3,2-a]pyrimidine-dione hybrids (e.g., 9b ) demonstrate lower yields (76%) due to increased structural complexity but exhibit broader pharmacological profiles.

Biological Activity

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and has shown promise in other therapeutic areas. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential applications.

  • Molecular Formula : C₁₂H₁₁N₁O₃S₂
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 1055978-68-1
  • IUPAC Name : (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives possess significant anticancer properties. A study published in MDPI evaluated the cytotoxic effects of synthesized thiazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis.

Key Findings:

  • Inhibition Concentration (IC50) :
    • MCF-7: IC50 = 2.57 ± 0.16 µM
    • HepG2: IC50 = 7.26 ± 0.44 µM
    • Comparison with Staurosporine (a standard drug): MCF-7 IC50 = 6.77 ± 0.41 µM; HepG2 IC50 = 8.4 ± 0.51 µM .

The mechanism of action appears to involve the inhibition of VEGFR-2 kinase activity, which is crucial for tumor angiogenesis. The compound showed an IC50 value of 0.15 µM against VEGFR-2 compared to Sorafenib's IC50 of 0.059 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa.

Antimicrobial Efficacy:

  • Bacterial Strains Tested : Gram-positive and Gram-negative bacteria.
  • Results : The synthesized compounds showed higher antibacterial potency than reference drugs .

Detailed Research Findings

StudyBiological ActivityCell LineIC50 Values
MDPI Study AnticancerMCF-72.57 µM
MDPI Study AnticancerHepG27.26 µM
Antimicrobial Study AntibacterialVarious strainsBetter than ampicillin

Case Studies and Applications

  • Cancer Treatment : The efficacy of thiazole derivatives in inhibiting cancer cell growth suggests potential applications in developing new cancer therapies.
  • Antimicrobial Agents : Given their effectiveness against resistant bacterial strains, these compounds could be further developed into novel antimicrobial agents.

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